[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidin-3-yl)]-N-methylcarboxamide
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Overview
Description
[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide is a complex organic compound that belongs to the class of dipyrido[1,2-a:2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide typically involves multi-step organic reactionsCommon reagents used in these steps include amines, aldehydes, and carboxylic acids, under conditions such as reflux, catalytic hydrogenation, and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to monitor the product’s purity and composition .
Chemical Reactions Analysis
Types of Reactions
[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce imino groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating cellular processes and pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the performance and durability of these materials .
Mechanism of Action
The mechanism of action of [2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- N-benzyl-2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- 1-allyl-N-benzyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
Uniqueness
Compared to similar compounds, [2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide is unique due to its specific arrangement of functional groups and fused rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H19N5O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
7-benzyl-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H19N5O2/c1-13-7-6-10-25-18(13)24-19-16(21(25)28)11-15(20(27)23-2)17(22)26(19)12-14-8-4-3-5-9-14/h3-11,22H,12H2,1-2H3,(H,23,27) |
InChI Key |
YBVADIQOKDUAGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)C(=O)NC |
Origin of Product |
United States |
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